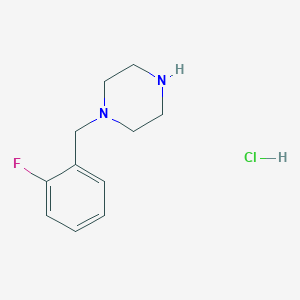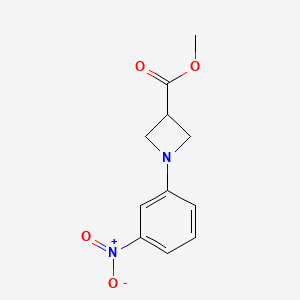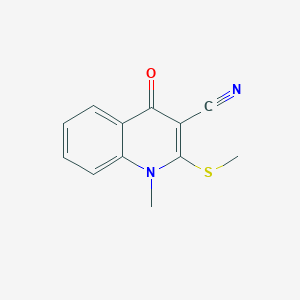![molecular formula C10H20N2SSi B11876509 N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine CAS No. 94225-35-1](/img/structure/B11876509.png)
N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a 3-methylisothiazol-5-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine typically involves the reaction of 3-methylisothiazol-5-amine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine has several applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the derivatization of biomolecules for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine exerts its effects involves the formation of a stable silyl ether or silyl amine bond. This bond formation protects functional groups from unwanted reactions during synthetic procedures. The molecular targets and pathways involved include nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: Used as a silylating agent in GC-MS analysis.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylating reagent used for derivatization in analytical chemistry.
Uniqueness
N-(tert-Butyldimethylsilyl)-3-methylisothiazol-5-amine is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the isothiazole ring. This makes it particularly useful in protecting sensitive functional groups during complex synthetic procedures.
Properties
CAS No. |
94225-35-1 |
|---|---|
Molecular Formula |
C10H20N2SSi |
Molecular Weight |
228.43 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C10H20N2SSi/c1-8-7-9(13-11-8)12-14(5,6)10(2,3)4/h7,12H,1-6H3 |
InChI Key |
NGTVORJHHMSTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)N[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)

![{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B11876434.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)




![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)





